
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase pain threshold, suggesting that it may have potential as an anticonvulsant and analgesic agent. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been found to reduce inflammation and inhibit the growth of cancer cells, indicating that it may have potential as an anti-inflammatory and anti-tumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its ability to exhibit multiple therapeutic effects, making it a versatile compound for investigation. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds that exhibit similar effects. However, one limitation of using 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide. One potential area of investigation is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide and to identify its specific targets in the central nervous system and other tissues. Finally, clinical trials are needed to determine the safety and efficacy of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in humans, which could lead to its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide involves a multi-step process that includes the reaction of 2-bromo-4-methylphenol with 2,3-dichlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with N,N-dimethylacetamide to yield the final product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been studied extensively in the field of pharmacology due to its potential therapeutic applications. It has been found to exhibit anticonvulsant and analgesic properties, making it a promising candidate for the treatment of epilepsy and chronic pain. Additionally, 2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess anti-inflammatory and anti-tumor activities, suggesting that it may have potential as a treatment for various inflammatory and cancerous conditions.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-5-6-13(10(16)7-9)21-8-14(20)19-12-4-2-3-11(17)15(12)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBJBVOSYXKDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)
![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)

![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6077388.png)